molecular formula C11H9F3N2O2 B022080 Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate CAS No. 108438-46-6

Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate

Cat. No. B022080
M. Wt: 258.2 g/mol
InChI Key: ISALURNCDIZZRJ-UHFFFAOYSA-N
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Description

Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate is an important intermediate in the synthesis of compounds with an imidazo[1,2-a]pyridine structure, a heterocyclic moiety commonly found in medicinal chemistry leads and drugs.

Synthesis Analysis

  • The synthesis of Ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate, a related compound, involves a three-step reaction process (Geng et al., 2022).
  • Innovative synthesis methods have been developed, such as the Cu-catalyzed synthesis of 3-formyl imidazo[1,2-a]pyridines employing ethyl tertiary amines as carbon sources (Rao et al., 2017).
  • A novel reaction using triflic anhydride-mediated annulation of 2H-azirines with 2-chloropyridines has been reported for the synthesis of imidazo[1,2-a]pyridines (Vuillermet et al., 2020).

Molecular Structure Analysis

  • Density functional theory (DFT) was used to calculate the molecular structure of Ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate, showing consistency with crystal structure determined by single crystal x-ray diffraction (Geng et al., 2022).

Chemical Reactions and Properties

  • Reaction of β-lactam carbenes with 2-pyridyl isonitriles produces 2-carbonyl-3-(pyridylamino)imidazo[1,2-a]pyridines, useful as fluorescent probes for mercury ion (Shao et al., 2011).
  • Synthesis of some 2-(trifluoromethyl)imidazo[1,2-a]pyridines from trifluoroacetonitrile has been reported, indicating smooth reactions with trifluoroacetic acid (Banks & Thomson, 1984).

Physical Properties Analysis

  • The physical properties of imidazo[1,2-a]pyridine derivatives were investigated, highlighting the molecular electrostatic potential and frontier molecular orbitals (Geng et al., 2022).

Chemical Properties Analysis

  • The chemical properties of related compounds, such as Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[4,5]Thiazolo-[3,2-a] Pyridine-4-Carboxylate, have been extensively studied, revealing insights into reaction conditions and product formation (Mohamed, 2021).

Scientific Research Applications

Synthesis and Chemical Properties

Novel Triazine Synthesis Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate has been explored as a building block for the synthesis of fused triazines, including very attractive planar, angular tri-heterocycles, which exhibit potential biological activity (Zamora et al., 2004).

Formation of Spiro Compounds This compound is also a precursor for the formation of spiro compounds, specifically ethyl 2',3'-dihydro-2-methylthio-2',4-dioxospiro[2-cyclopentene-1,3'-imidazo[1,2-a]pyridine]-3-carboxylates. These spiro compounds showcase interesting behaviors in their 1H-NMR spectra in deuteriochloroform, hinting at conformational changes in the cyclopentenone moiety (Abe et al., 2010).

Catalytic and Synthesis Applications

Catalytic Applications in Trifluoromethylation Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, closely related to ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate, is a versatile intermediate for synthesizing a diverse array of trifluoromethyl heterocycles. This compound, through rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions, offers a convenient pathway to synthesize trifluoromethyl-oxazoles, -thiazoles, -imidazoles, -1,2,4-triazines, and -pyridines (Honey et al., 2012).

Visible-Light-Mediated Trifluoromethylation A visible-light-induced trifluoromethylation process for imidazo[1,2-a]pyridines has been developed, employing anthraquinone-2-carboxylic acid as the photo-organocatalyst and Langlois reagent as the trifluoromethylating agent. This process leads to the efficient and convenient synthesis of 3-(trifluoromethyl)imidazo[1,2-a]pyridine derivatives with a wide range of functionalities (Zhou et al., 2019).

Synthesis of Antimicrobial Derivatives Imidazo[1,2-a]pyridine-2-carboxylic acid ethyl esters have been synthesized and further processed to create a variety of imidazo[1,2-a]pyridine-2-carboxylic acid arylidenehydrazides, which were evaluated for their antimicrobial activities (Turan-Zitouni et al., 2001).

Oxidative Trifluoromethylation A catalytic oxidative trifluoromethylation of imidazopyridines through sp(2) C-H bond functionalization using Langlois reagent under ambient air has been achieved. This methodology enabled the regioselective synthesis of 3-(trifluoromethyl)imidazo[1,2-a]pyridines and is also applicable to other heterocycles like imidazo[2,1-b]thiazole and benzo[d]imidazo[2,1-b]thiazole (Monir et al., 2015).

Safety And Hazards

The compound has been assigned the GHS07 pictogram. The hazard statements associated with it are H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding dust formation and contact with skin and eyes, wearing protective clothing, gloves, safety glasses, and a dust respirator .

properties

IUPAC Name

ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N2O2/c1-2-18-10(17)8-9(11(12,13)14)15-7-5-3-4-6-16(7)8/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISALURNCDIZZRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N1C=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00585928
Record name Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate

CAS RN

108438-46-6
Record name Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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